molecular formula C17H13NO3S2 B3715680 (5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3715680
M. Wt: 343.4 g/mol
InChI Key: XSNFBTYONXKIIL-GDNBJRDFSA-N
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Description

(5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a methoxybenzylidene moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of an acid or base to facilitate the condensation reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The methoxybenzylidene moiety can be reduced to the corresponding methoxybenzyl group.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives with potential biological activities.

    Reduction: Methoxybenzyl derivatives with altered electronic properties.

    Substitution: Various substituted thiazolidinone derivatives with diverse functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its thiazolidinone ring and functional groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(4-hydroxyphenyl)-5-(benzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxy group, which may affect its biological activity.

    (5Z)-3-(4-hydroxyphenyl)-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a chlorine substituent, which can influence its reactivity and pharmacological properties.

    (5Z)-3-(4-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Features a nitro group, which can enhance its electron-withdrawing properties and impact its biological activity.

Uniqueness

The presence of the methoxy group in (5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c1-21-14-5-3-2-4-11(14)10-15-16(20)18(17(22)23-15)12-6-8-13(19)9-7-12/h2-10,19H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNFBTYONXKIIL-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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